molecular formula C21H22N2O B5569487 Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- CAS No. 135236-04-3

Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl-

Cat. No.: B5569487
CAS No.: 135236-04-3
M. Wt: 318.4 g/mol
InChI Key: PBEDYGLSPGLKET-UHFFFAOYSA-N
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Description

Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of dimethylamino groups attached to a naphthalene ring, which is further connected to a phenyl group through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- typically involves the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents such as triphosgene. The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ] This method ensures the formation of the desired ketone with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl- has diverse applications in scientific research:

Properties

IUPAC Name

[4,5-bis(dimethylamino)naphthalen-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-22(2)18-12-8-11-16-17(13-14-19(20(16)18)23(3)4)21(24)15-9-6-5-7-10-15/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEDYGLSPGLKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=C(C=C1)C(=O)C3=CC=CC=C3)C=CC=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351260
Record name Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135236-04-3
Record name Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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